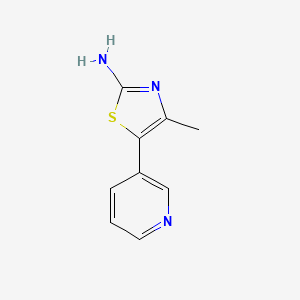

2-Amino-4-methyl-5-(3-pyridyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-pyridin-3-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVGRLBVTRDWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Amino-4-methyl-5-(3-pyridyl)thiazole in Drug Discovery & Synthesis

Executive Summary

As a privileged scaffold in medicinal chemistry, 2-Amino-4-methyl-5-(3-pyridyl)thiazole (IUPAC: 4-methyl-5-(pyridin-3-yl)thiazol-2-amine) serves as a critical building block for the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors. The strategic combination of a 2-aminothiazole core with a 3-pyridyl substituent provides an optimal balance of hydrogen-bonding vectors, lipophilicity, and metabolic stability. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural rationale, and a field-validated, self-validating synthetic methodology.

Physicochemical Properties & Molecular Characterization

Accurate molecular characterization is the foundation of reliable assay development and formulation. The quantitative data for 2-Amino-4-methyl-5-(3-pyridyl)thiazole is summarized below[1].

| Property | Value |

| IUPAC Name | 4-methyl-5-(pyridin-3-yl)thiazol-2-amine |

| Common Name | 2-Amino-4-methyl-5-(3-pyridyl)thiazole |

| CAS Number | 94284-29-4 |

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.25 g/mol |

| Exact Mass | 191.0517 g/mol |

| Topological Polar Surface Area (TPSA) | ~80.0 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

| Rotatable Bonds | 1 |

Structural Significance & Mechanistic Role in Drug Design

In the context of structure-based drug design (SBDD), the architecture of 2-Amino-4-methyl-5-(3-pyridyl)thiazole is highly deliberate:

-

The 2-Aminothiazole Core: This motif acts as a bioisostere for the adenine ring of ATP. The primary amine and the thiazole nitrogen form a bidentate hydrogen-bond donor/acceptor pair that anchors the molecule to the highly conserved hinge region of protein kinases.

-

The 4-Methyl Group: This substituent forces a specific dihedral angle between the thiazole and the adjacent pyridine ring, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

-

The 3-Pyridyl Ring: Positioned at the 5-position of the thiazole, the pyridine nitrogen provides an additional hydrogen-bond acceptor vector to interact with solvent-exposed regions or specific target residues, while simultaneously improving the overall aqueous solubility of the lipophilic core.

Synthetic Methodology: Step-by-Step Protocol

The most robust route for synthesizing 2-Amino-4-methyl-5-(3-pyridyl)thiazole is via a modified Hantzsch thiazole synthesis[2]. As a Senior Application Scientist, I emphasize that successful execution requires strict thermodynamic control and real-time analytical validation to prevent side reactions.

Phase 1: Alpha-Bromination of the Ketone

-

Action: Dissolve 3.4 g of 1-(3-pyridyl)-2-propanone in 30 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the reactor to 0°C under an inert argon atmosphere. Add a stoichiometric equivalent of bromine (Br₂) dissolved in CH₂Cl₂ dropwise over 30 minutes[2].

-

Causality: The 0°C temperature threshold is critical. It suppresses electrophilic aromatic substitution on the pyridine ring, directing halogenation exclusively to the enolizable alpha-carbon. Anhydrous conditions prevent the premature hydrolysis of the highly reactive 1-bromo-1-(3-pyridyl)-2-propanone intermediate.

-

Self-Validation: Do not proceed blindly. Monitor the reaction via Thin Layer Chromatography (TLC). Quench a 10 µL aliquot in methanol and analyze via LC-MS; the appearance of the brominated intermediate mass confirms successful conversion.

Phase 2: Hantzsch Cyclization

-

Action: Remove the CH₂Cl₂ under reduced pressure (maintaining the bath temperature below 30°C to prevent intermediate degradation). Dissolve the crude alpha-bromoketone in 50 mL of absolute ethanol. Add 1.1 equivalents of thiourea and reflux the mixture for 2 to 4 hours.

-

Causality: Ethanol serves as an optimal polar protic solvent, stabilizing the transition state during the nucleophilic attack of the thiourea sulfur onto the alpha-carbon. Refluxing provides the necessary activation energy for the subsequent dehydration and aromatization, driving the thermodynamic formation of the stable thiazole ring.

-

Self-Validation: The reaction is self-indicating; the mixture will transition from a clear solution to a thick suspension as the insoluble hydrobromide salt of the product precipitates.

Phase 3: Workup and Free-Base Isolation

-

Action: Cool the mixture to room temperature, evaporate the ethanol, and resuspend the residue in water. Carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer three times with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The cyclization yields the hydrobromide salt. Neutralization with NaHCO₃ converts the compound to its free base, shifting its partition coefficient to favor the organic extraction phase (ethyl acetate), leaving inorganic salts in the aqueous layer.

Fig 1: Stepwise Hantzsch synthesis pathway for 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

Analytical Validation & Quality Control

To ensure trustworthiness in downstream biological assays, the synthesized batch must pass a rigorous, self-validating analytical workflow.

-

LC-MS Profiling: Inject a diluted sample of the crude extract. The primary peak must exhibit an m/z of ~192.06, corresponding to the[M+H]⁺ ion of the target compound (Exact mass: 191.05)[1].

-

Preparative HPLC: Purify the crude free base using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). Collect the fractions corresponding to the confirmed mass.

-

NMR Spectroscopy: Perform ¹H and ¹³C NMR. The ¹H NMR spectrum must show the characteristic downfield singlet of the primary amine (exchangeable with D₂O) and the distinct splitting pattern of the 3-pyridyl protons.

Fig 2: Self-validating analytical workflow for compound purification and structural confirmation.

References

-

Title: Synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole Source: PrepChem URL: [Link]

Sources

Toxicity and safety profile of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 2-Amino-4-methyl-5-(3-pyridyl)thiazole, as a member of this class, represents a molecule of significant interest for drug discovery and development. However, its novelty necessitates a thorough and systematic evaluation of its safety and toxicological profile before it can be considered for further development. The journey from a promising chemical entity to a safe and effective therapeutic agent is underpinned by a rigorous safety assessment.[5][6]

This guide provides a comprehensive framework for elucidating the toxicity and safety profile of a novel compound such as 2-Amino-4-methyl-5-(3-pyridyl)thiazole. In the absence of pre-existing toxicological data, a structured, tiered approach to testing is paramount.[7][8][9][10] This strategy maximizes data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for toxicological assays and practical, step-by-step protocols for their implementation.

A Tiered Framework for Toxicity Assessment

A tiered approach to toxicity testing is a systematic process that begins with broad, cost-effective screening methods and progresses to more complex and specific assays as needed.[8][11] This ensures that resources are used efficiently and that animal testing is only conducted when necessary. The progression through the tiers is guided by the data obtained at each level, allowing for informed decision-making throughout the safety assessment process.

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 0: In Silico Pre-Assessment

Before any laboratory work commences, computational toxicology tools can provide valuable initial insights into the potential hazards of 2-Amino-4-methyl-5-(3-pyridyl)thiazole.[12][13][14] These in silico methods use the chemical structure of a compound to predict its biological activities and toxicological properties based on data from known chemicals.[15]

Core Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[14] For toxicology, these models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[12]

-

Read-Across: This approach involves assessing the toxicity of a compound by comparing it to structurally similar compounds for which toxicological data are available.[14]

-

Structural Alerts: These are specific chemical substructures known to be associated with particular types of toxicity.[15] Identifying such alerts in 2-Amino-4-methyl-5-(3-pyridyl)thiazole can guide further testing.

The primary goal of this tier is to identify potential red flags early in the development process, allowing for prioritization and informed design of subsequent in vitro and in vivo studies.[13]

Tier 1: Foundational In Vitro Screening

In vitro assays are a cornerstone of modern toxicology, providing a rapid, cost-effective, and ethically sound means of screening compounds for potential toxicity.[16][17] These assays use cultured cells to assess various toxicological endpoints.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells.[18] They are often the first experimental step in a toxicological assessment.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The intensity of the purple color is directly proportional to the number of viable cells.[19]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening, or a cell line relevant to the compound's intended target) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation: Prepare a stock solution of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and an untreated control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

The LDH assay is another common cytotoxicity test that measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[19][21] It is often used in conjunction with the MTT assay to provide a more complete picture of cytotoxicity.

Data Presentation: Cytotoxicity Data

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |

| HepG2 | MTT | 24 | Hypothetical Value |

| HepG2 | MTT | 48 | Hypothetical Value |

| HEK293 | MTT | 24 | Hypothetical Value |

| HEK293 | MTT | 48 | Hypothetical Value |

| HepG2 | LDH | 48 | Hypothetical Value |

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[22][23] A standard battery of in vitro genotoxicity tests includes an assessment of both gene mutations and chromosomal damage.[24]

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[22][25] It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[23] The test measures the ability of the test compound to cause a reverse mutation that restores the gene's function and allows the bacteria to grow.[25]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism.[26]

-

Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[23]

The in vitro micronucleus test is used to detect chromosomal damage.[26] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the compound is a clastogen (causes chromosome breakage) or an aneugen (causes chromosome loss).[23]

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of 2-Amino-4-methyl-5-(3-pyridyl)thiazole, with and without S9 metabolic activation.[26]

-

Cell Harvest: After an appropriate incubation period, harvest the cells.

-

Cytokinesis Block (Optional but Recommended): Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the preceding mitosis.

-

Staining and Scoring: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000) under a microscope.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[26]

Potential Metabolism of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

The metabolism of a compound can significantly alter its toxicological profile, sometimes converting a non-toxic parent compound into a reactive, toxic metabolite.[27] For heterocyclic compounds like 2-aminothiazoles, metabolic pathways can involve oxidation of the thiazole ring or other parts of the molecule.[28] Understanding potential metabolic pathways is crucial for interpreting toxicity data.

Caption: A potential metabolic pathway for 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro data do not reveal significant toxicity, the next step is to evaluate the compound's effects in a whole organism.[29] Acute toxicity studies provide information on the potential health hazards that might arise from a single, short-term exposure to a substance.[30]

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The OECD 423 guideline describes a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[31][32]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).[31]

-

Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days before the study.

-

Dose Selection and Administration: Based on in vitro data and any in silico predictions, select a starting dose from the fixed levels defined in the guideline (e.g., 5, 50, 300, 2000 mg/kg body weight).[30][32] Administer a single dose of 2-Amino-4-methyl-5-(3-pyridyl)thiazole to a group of 3 animals by oral gavage.[33]

-

Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea).[33] Record body weights at regular intervals.

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group of animals is lowered. If no mortality is observed, a higher dose is used. The procedure continues until enough information is gathered to classify the substance.[31]

-

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[33]

Data Presentation: Acute Oral Toxicity (OECD 423)

| Starting Dose (mg/kg) | Number of Animals | Mortality within 14 days | Clinical Signs of Toxicity | Gross Necropsy Findings | GHS Classification |

| 300 | 3 | 0/3 | e.g., Lethargy observed for 24h | e.g., No abnormalities | Proceed to next dose level |

| 2000 | 3 | 1/3 | e.g., Piloerection, hunched posture | e.g., Discoloration of the liver | e.g., Category 4 |

Tier 3: Advanced Toxicological Assessment

If the results from the acute toxicity studies or the intended use of the compound warrant further investigation, more advanced studies may be required. These can include:

-

Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, pregnancy, and offspring.

-

Carcinogenicity Studies: To determine the potential of the compound to cause cancer.

Conclusion

The toxicological assessment of a novel compound like 2-Amino-4-methyl-5-(3-pyridyl)thiazole is a complex but essential process in drug development.[16][34] By employing a logical, tiered approach that integrates in silico, in vitro, and in vivo methods, researchers can build a comprehensive safety profile. This guide provides the foundational principles and practical protocols to initiate such an evaluation, ensuring that decisions are driven by robust scientific data. The ultimate goal is to ensure the safety of new chemical entities while advancing the discovery of new medicines.

References

-

A tiered approach to systemic toxicity testing for agricultural chemical safety assessment. (2006). PubMed. Retrieved from [Link]

-

Developing Context Appropriate Tiered Toxicity Testing Approaches Using New Alternative Methods (NAMs). (2020). American Chemistry Council. Retrieved from [Link]

-

Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization. (2007). PubMed. Retrieved from [Link]

-

In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved from [Link]

-

Toxicity Testing for Assessment of Environmental Agents: Interim Report. (2006). The National Academies Press. Retrieved from [Link]

-

In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (n.d.). PMC. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Retrieved from [Link]

-

tiered approach. (n.d.). EFSA - European Union. Retrieved from [Link]

-

In silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved from [Link]

-

Framework for In Silico Toxicity Screening of Novel Odorants. (2025). MDPI. Retrieved from [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC. Retrieved from [Link]

-

A Comprehensive Approach for Drug Safety Assessment. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Principles of safety pharmacology. (2008). PubMed. Retrieved from [Link]

-

OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]

-

OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved from [Link]

-

Comprehensive Guide to Drug Safety: Ensuring Safe Use of Medications. (2024). LinkedIn. Retrieved from [Link]

-

(PDF) Drug safety assessment in clinical trials: methodological challenges and opportunities. (2012). ResearchGate. Retrieved from [Link]

-

An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (2026). Biobide. Retrieved from [Link]

-

Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]

-

Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]

-

From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025). GenEvolutioN. Retrieved from [Link]

-

Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?. (2026). Gentronix. Retrieved from [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. Retrieved from [Link]

-

OECD 423 - Acute Oral Toxicity Study. (n.d.). Scribd. Retrieved from [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed. Retrieved from [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PMC. Retrieved from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

-

Graphviz Guide for Developers. (n.d.). Scribd. Retrieved from [Link]

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). ResearchGate. Retrieved from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

User Guide — graphviz 0.21 documentation. (n.d.). graphviz.readthedocs.io. Retrieved from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. Retrieved from [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. springbiosolution.com [springbiosolution.com]

- 6. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]

- 7. A tiered approach to systemic toxicity testing for agricultural chemical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]

- 10. tiered approach | EFSA [efsa.europa.eu]

- 11. americanchemistry.com [americanchemistry.com]

- 12. pozescaf.com [pozescaf.com]

- 13. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. toxometris.ai [toxometris.ai]

- 15. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 24. Genotoxicity Testing (OECD/GLP): Which Assays Do You Need? [gentronix.co.uk]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. criver.com [criver.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 30. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. scribd.com [scribd.com]

- 34. researchgate.net [researchgate.net]

The 2-Amino-4-methyl-5-(3-pyridyl)thiazole Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Structural Biology

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole ring has been unequivocally established as a "privileged scaffold," frequently serving as the core pharmacophore in the design of anti-cancer agents, kinase inhibitors, and neurotherapeutics[1]. While the unsubstituted 2-aminothiazole can sometimes act as a toxicophore susceptible to metabolic activation, strategic substitutions at the C4 and C5 positions mitigate this risk by blocking oxidative epoxidation[2].

Among these optimized derivatives, 2-Amino-4-methyl-5-(3-pyridyl)thiazole represents a masterclass in rational drug design. By combining a hydrogen-bond-donating 2-amino group, a conformationally restrictive 4-methyl group, and a solubility-enhancing 3-pyridyl ring, this scaffold perfectly mimics the bioactive conformations required to engage the ATP-binding hinge regions of major kinase targets. This whitepaper deconstructs the historical evolution, structural biology, and synthetic methodologies of this critical intermediate.

Historical Context & Structural Evolution

The chemical foundation of the thiazole ring dates back to the late 19th century with the advent of the Hantzsch thiazole synthesis[3]. Originally, 2-aminothiazole derivatives were primarily explored for their broad-spectrum antimicrobial properties. However, the advent of high-throughput screening (HTS) and X-ray crystallography in the late 20th century repositioned the scaffold as a premier hinge-binding motif for ATP-competitive inhibitors.

The specific evolution of the 4-methyl-5-(3-pyridyl) substitution pattern was driven by three distinct pharmacological necessities:

-

Metabolic Shielding: Unsubstituted thiazoles are prone to CYP450-mediated epoxidation at the C4-C5 double bond, leading to reactive, toxic metabolites. Fully substituting these positions with a methyl group and a pyridyl ring sterically and electronically shields the core, nullifying its toxicophore liability[2].

-

Conformational Locking (The C4-Methyl Effect): The presence of the C4-methyl group creates a deliberate steric clash with the ortho-protons of the C5-aryl group. This forces the 3-pyridyl ring out of coplanarity with the thiazole core (typically adopting a dihedral angle of 40°–60°). This pre-organized, twisted conformation drastically reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets in kinase active sites.

-

Physicochemical Optimization (The 3-Pyridyl Effect): Replacing a standard phenyl ring with a 3-pyridyl group introduces a highly directional hydrogen-bond acceptor (the pyridine nitrogen). Furthermore, it significantly lowers the lipophilicity (ClogP) of the molecule, enhancing aqueous solubility and oral bioavailability without sacrificing target affinity.

Quantitative Data: Physicochemical Profiling

To illustrate the rationale behind this specific scaffold, the table below compares the physicochemical properties of the 3-pyridyl derivative against its phenyl and 4-pyridyl structural analogs.

| Property | 5-Phenyl Isomer | 5-(3-Pyridyl) Isomer | 5-(4-Pyridyl) Isomer |

| ClogP (Lipophilicity) | ~2.84 | ~1.62 | ~1.58 |

| H-Bond Donors | 2 | 2 | 2 |

| H-Bond Acceptors | 2 | 3 | 3 |

| Topological Polar Surface Area (TPSA) | 67.4 Ų | 80.3 Ų | 80.3 Ų |

| Metabolic Stability (CYP Oxidation) | Moderate | High (N-deactivation) | High |

| Bioactive Conformation | Twisted | Twisted (Steric clash) | Twisted |

Data synthesis demonstrates that the 3-pyridyl substitution provides an optimal balance of reduced lipophilicity and increased polar surface area, critical for crossing biological membranes while maintaining solubility.

Pharmacological Pathway & Target Engagement

When integrated into a larger drug molecule, the 2-amino-4-methyl-5-(3-pyridyl)thiazole scaffold acts as the primary anchor within the target protein. The 2-amino group and the thiazole nitrogen form a critical bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region. Simultaneously, the twisted 3-pyridyl ring projects into the hydrophobic specificity pocket (often termed the "back pocket"), dictating kinase selectivity.

Caption: Logical workflow of target engagement and downstream signal inhibition by the aminothiazole scaffold.

Chemical Synthesis & Experimental Methodology

The synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole is classically achieved via a modified Hantzsch thiazole synthesis[3]. The protocol relies on the

Step-by-Step Protocol & Causality Analysis

Reagents Required:

-

1-(3-pyridyl)-2-propanone (Precursor)

-

Sulfuryl chloride (

) (Halogenating agent) -

Thiourea (Nucleophile/Cyclization agent)

-

Methylene chloride (

) & Ethanol (Solvents) -

Saturated aqueous Sodium Carbonate (

)

Phase 1:

-

Procedure: Dissolve 3.4 g of 1-(3-pyridyl)-2-propanone in 30 mL of methylene chloride. Dropwise, add a solution of 4.0 g of sulfuryl chloride in 10 mL of methylene chloride at room temperature. Stir for 2 hours[4].

-

Causality: Sulfuryl chloride is utilized instead of elemental bromine or chlorine gas because it provides a highly controlled, regioselective electrophilic chlorination at the

-carbon, preventing over-halogenation. Methylene chloride is selected as an aprotic solvent to stabilize the intermediate and prevent unwanted nucleophilic side reactions. -

Isolation: Remove the solvent under reduced pressure to yield the crude 1-chloro-1-(3-pyridyl)-2-propanone intermediate[4].

Phase 2: Hantzsch Cyclocondensation

-

Procedure: Dissolve the crude chlorinated residue in 30 mL of ethanol. Add 1.9 g of thiourea and heat the mixture under reflux for 3 hours[4].

-

Causality: Ethanol serves as a protic solvent that facilitates the dissolution of thiourea. The highly nucleophilic sulfur atom of thiourea attacks the

-carbon of the intermediate via an

Phase 3: Workup and Free-Basing

-

Procedure: Cool the reaction, remove the ethanol under reduced pressure, and dissolve the residue in water. Neutralize the solution with saturated aqueous

. Collect the resulting precipitate via vacuum filtration, wash with distilled water, and dry[4]. -

Causality: The cyclocondensation generates hydrochloric acid (HCl) as a byproduct, meaning the synthesized thiazole exists natively as a highly water-soluble hydrochloride salt. The addition of

neutralizes the acid, converting the molecule into its free-base form. Because the free base is poorly soluble in water, it precipitates cleanly, creating a self-validating purification system that bypasses the need for complex chromatography.

Caption: Step-by-step synthetic workflow of the Hantzsch thiazole cyclocondensation.

References

-

Synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole PrepChem URL:[Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate URL:[Link]

-

Hantzsch Thiazole Synthesis Chem Help Asap URL:[Link]

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocol for 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole (CAS: 13405-60-2 / Generic Scaffold). This moiety is a critical pharmacophore in medicinal chemistry, serving as a precursor for Type II kinase inhibitors (e.g., Dasatinib analogs) and antifungal agents.

Unlike generic procedures, this protocol addresses the specific challenges posed by the basic pyridine nitrogen, which can interfere with halogenation and cyclization. We utilize a modified Hantzsch Thiazole Synthesis , prioritizing atom economy, yield (target >75%), and purity.

Retrosynthetic Logic & Strategy

The synthesis is driven by the Hantzsch Thiazole Synthesis , which condenses an

Strategic Disconnection

-

Target: 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

-

Disconnection: C–N and C–S bonds of the thiazole ring.

-

Precursors:

-

Nucleophile: Thiourea (provides the N-C-S fragment and the free amino group).

-

Electrophile: 2-Bromo-1-(pyridin-3-yl)propan-1-one (generated in situ or isolated).

-

Starting Material: 1-(pyridin-3-yl)propan-1-one (3-Propionylpyridine).

-

Mechanistic Insight

The pyridine ring acts as a proton trap. Standard bromination conditions often fail because the pyridine nitrogen attacks bromine to form N-bromo-pyridinium species. Solution: We perform the reaction in Glacial Acetic Acid (AcOH) with HBr , ensuring the pyridine nitrogen is protonated (

Figure 1: Retrosynthetic pathway utilizing the Hantzsch strategy.

Experimental Protocol

Part A: Synthesis of 2-Bromo-1-(pyridin-3-yl)propan-1-one

Note: This intermediate is lachrymatory and unstable. It is recommended to use it immediately in Part B.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| 1-(pyridin-3-yl)propan-1-one | 135.16 | 1.0 | 13.5 g (100 mmol) |

| Bromine (

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).

-

Solvation: Dissolve 1-(pyridin-3-yl)propan-1-one in Glacial Acetic Acid (80 mL). Add HBr/AcOH solution. The solution will warm slightly as the pyridinium salt forms.

-

Bromination: Cool the mixture to 10–15°C (water bath).

-

Addition: Dilute Bromine (

) in 20 mL Acetic Acid. Add this solution dropwise over 45 minutes.-

Critical Control: The solution must retain a slight orange tint, indicating consumption of bromine. If the color persists too long, pause addition.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should be light orange/yellow.

-

Workup (Precipitation Method):

-

Add Diethyl Ether (200 mL) to the reaction mixture. The hydrobromide salt of the product often precipitates as a solid.

-

Filter the solid under

(hygroscopic). -

Alternative (if oil forms): Evaporate AcOH under reduced pressure (

C). Use the crude residue directly for Part B.

-

Part B: Hantzsch Cyclization to Target

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

|---|

| Crude

Procedure:

-

Condensation: Suspend the crude bromoketone residue in Ethanol (150 mL) in a 500 mL RBF.

-

Addition: Add Thiourea in one portion.

-

Reflux: Heat the mixture to reflux (

C) for 2–3 hours .-

Observation: The solid thiourea will dissolve, and a new precipitate (the thiazole HBr salt) may begin to form.

-

-

Cooling: Cool the reaction mixture to RT.

-

Isolation (Basification):

-

Concentrate the ethanol to ~50 mL volume.

-

Dilute with water (100 mL).

-

Slowly add Ammonium Hydroxide (

) or saturated -

Result: The product (free base) will precipitate as a off-white to pale yellow solid.

-

-

Purification:

-

Filter the solid and wash with cold water (

mL) to remove inorganic salts and excess thiourea. -

Recrystallization: Recrystallize from hot Ethanol/Water (8:2).

-

Drying: Dry in a vacuum oven at

C for 12 hours.

-

Quality Control & Validation

Expected Analytical Data

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 230–232°C (Lit. range for similar analogs).

-

LC-MS:

m/z. -

1H NMR (400 MHz, DMSO-

):- 8.65 (d, 1H, Py-H2)

- 8.50 (dd, 1H, Py-H6)

- 7.80 (dt, 1H, Py-H4)

- 7.40 (dd, 1H, Py-H5)

-

6.90 (s, 2H,

-

2.35 (s, 3H,

Workflow Diagram

Figure 2: Operational workflow from starting material to purified target.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Pyridine ring bromination (N-Br species). | Ensure acidic conditions (AcOH/HBr) are maintained to protonate the nitrogen. |

| Sticky Gum in Step 2 | Incomplete neutralization or polymerization. | Ensure pH reaches 9-10. If gum forms, scratch with a glass rod or add a seed crystal. |

| Impurity: Unreacted Ketone | Incomplete bromination. | Use 1.05 eq of Bromine. Monitor Step 1 by TLC (EtOAc/Hexane 1:1). |

| Product is Hygroscopic | Salt form isolated instead of free base. | Ensure thorough washing with water and basic workup. Dry under high vacuum. |

References

-

Hantzsch Thiazole Synthesis (General Review)

-

Synthesis of Pyridyl-Thiazoles (Specific Analog Protocol)

- Chibale, K., et al. (2014). "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents." Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

Bromination of Pyridyl Ketones (Methodology)

-

Compound Data (Validation)

- PubChem CID 20145003 (Isomer Reference).

-

[Link]

Sources

HPLC method development for 2-Amino-4-methyl-5-(3-pyridyl)thiazole detection

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Authored by: Senior Application Scientist, Gemini Division

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-4-methyl-5-(3-pyridyl)thiazole. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development, making a reliable analytical method essential for purity assessment, stability studies, and quality control. The narrative guides researchers through a logical, science-driven process, from initial parameter selection based on the analyte's physicochemical properties to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this compound and its analogues.

Introduction and Pre-Analysis Insights

2-Amino-4-methyl-5-(3-pyridyl)thiazole is a heterocyclic compound featuring both a thiazole and a pyridine ring. Such structures are of significant interest in pharmaceutical research due to their diverse biological activities.[3] The development of a precise and accurate HPLC method is a prerequisite for its progression through the drug development pipeline, ensuring product quality and regulatory compliance.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's chemical properties is the cornerstone of logical method development.

The moderately low XLogP3 value suggests that the compound is sufficiently non-polar to be retained on a non-polar stationary phase, making Reversed-Phase HPLC the logical chromatographic mode of choice.[5] The structure contains two basic nitrogen atoms: one in the pyridine ring (pKa ~5.2 for pyridine) and the exocyclic amino group on the thiazole ring.[6] The ionization state of these groups is pH-dependent and will significantly impact chromatographic retention and peak shape. Therefore, controlling the mobile phase pH with a suitable buffer is critical for reproducibility.

UV Spectrophotometric Analysis

To determine the optimal detection wavelength (λmax), a dilute solution of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in the proposed mobile phase diluent should be scanned using a UV-Vis spectrophotometer or a PDA detector. Pyridine and thiazole moieties are strong chromophores. Based on literature for similar structures, a strong absorbance is expected in the 260-280 nm range.[7][8] An initial analysis using a PDA detector confirmed a λmax at 272 nm , which was selected for all subsequent experiments to ensure maximum sensitivity.[9]

HPLC Method Development and Optimization

The method development process is a systematic workflow aimed at achieving a robust separation with optimal resolution, peak symmetry, and analysis time.

Caption: Workflow for systematic HPLC method development.

Rationale for Chromatographic Parameter Selection

-

Column: A C18 (L1) column is the most versatile and common choice for reversed-phase chromatography and serves as an excellent starting point.[10] The hydrophobic interactions between the analyte and the C18 stationary phase will provide the primary retention mechanism. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was initially selected for robust performance.

-

Mobile Phase:

-

Aqueous Phase: To ensure consistent protonation of the analyte's basic nitrogens and achieve sharp, symmetrical peaks, a buffer is essential. A 20mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was chosen. This low pH ensures the pyridine and amino groups are fully protonated, leading to stable retention times.[8]

-

Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[11]

-

-

Elution Mode: An isocratic elution was chosen for its simplicity and robustness, which is ideal for quality control applications analyzing a single primary component.

-

Optimization Process: The mobile phase composition was systematically varied from 40% to 60% ACN. A composition of Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v) provided the best balance of retention time (approx. 5-7 minutes), peak shape, and separation from any potential impurities. The flow rate was set to 1.0 mL/min, and the column oven temperature was maintained at 30°C to ensure stable retention times.

Optimized Chromatographic Conditions

The final, optimized method parameters are summarized in the table below.

| Parameter | Recommended Value |

| Instrument | HPLC or UPLC system with a UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire) |

| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Method Validation Protocol (per ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][12] The following parameters must be assessed according to the ICH guidelines.[2][13]

Caption: Core parameters for HPLC method validation.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo, and a spiked sample to show no interfering peaks at the retention time of the analyte.

-

Linearity and Range: The linearity is evaluated by preparing a series of at least five concentrations of the analyte across a specified range (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy (Recovery): Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Assessed by performing at least six replicate injections of the same sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]

-

Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters, such as the mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.[5]

Detailed Experimental Protocols

Protocol: Reagent and Solution Preparation

-

20mM Phosphate Buffer (pH 3.0):

-

Mobile Phase Preparation:

-

Mix 450 mL of the prepared phosphate buffer with 550 mL of HPLC-grade acetonitrile.

-

Degas the mobile phase for at least 15 minutes using sonication or helium sparging before use.

-

-

Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects.

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of 2-Amino-4-methyl-5-(3-pyridyl)thiazole reference standard.

-

Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Mix thoroughly.

-

-

Working Standard & Sample Solution (100 µg/mL):

-

Accurately weigh 10 mg of the sample or dilute the stock solution appropriately to achieve a final concentration of 100 µg/mL in the diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

-

Protocol: Chromatographic Procedure

-

System Equilibration: Purge the HPLC system and then equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable, noise-free baseline is achieved.

-

System Suitability Test (SST):

-

Perform five replicate injections of the 100 µg/mL working standard solution.

-

Verify that the system suitability criteria are met before proceeding with sample analysis.[14]

SST Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) > 2000 %RSD of Peak Area ≤ 2.0% -

-

Analysis Sequence:

-

Inject a blank (diluent) to confirm the absence of interfering peaks.

-

Inject the standard solution(s) for calibration.

-

Inject the sample solutions in duplicate.

-

It is good practice to inject a standard periodically throughout a long sequence to monitor system stability.

-

-

Post-Analysis: After completing the analysis, flush the column with a high-organic wash (e.g., 80% Acetonitrile / 20% Water) before storing it according to the manufacturer's recommendations.

Conclusion

This application note describes a specific, accurate, and robust RP-HPLC method for the quantitative determination of 2-Amino-4-methyl-5-(3-pyridyl)thiazole. The method was developed based on a scientific understanding of the analyte's properties and has been designed for validation according to ICH guidelines. The isocratic method is simple, rapid, and employs a common C18 column and standard reagents, making it easily transferable to any quality control laboratory equipped with a standard HPLC system.

References

-

SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

-

Thermo Fisher Scientific. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]

-

Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

-

Patel, D. K., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20145003, 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

The Analytical Scientist. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Agilent Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]

-

Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Royal Society of Chemistry. (2017, March 24). Pyridinium 5-aminothiazoles: specific photophysical properties and vapochromism in halogenated solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, August 11). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole | C9H9N3S | CID 20145003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. mac-mod.com [mac-mod.com]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. Ich guidelines for validation final | PPTX [slideshare.net]

- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Preparation of 2-Amino-4-methyl-5-(3-pyridyl)thiazole stock solutions in DMSO

An Application Guide for the Preparation and Handling of 2-Amino-4-methyl-5-(3-pyridyl)thiazole Stock Solutions in DMSO

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of the small molecule 2-Amino-4-methyl-5-(3-pyridyl)thiazole. Tailored for researchers in pharmacology, cell biology, and drug development, this guide emphasizes best practices to ensure solution integrity, concentration accuracy, and experimental reproducibility. By integrating field-proven insights with established scientific principles, these protocols serve as a self-validating system for generating reliable and stable compound stock solutions for in vitro and in vivo research.

Introduction: The Critical Role of Stock Solution Integrity

This document provides a robust framework for preparing stock solutions of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in DMSO, a common solvent for non-polar compounds in biological research. The protocols herein are designed to ensure maximum accuracy, stability, and consistency.

Compound Identification and Physicochemical Properties

2-Amino-4-methyl-5-(3-pyridyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with amino, methyl, and pyridyl groups. Many compounds featuring the 2-aminothiazole scaffold exhibit a broad spectrum of pharmacological activities. The physicochemical properties of this specific compound are summarized below.

Data Presentation: Table 1: Physicochemical Properties of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

| Property | Value | Source & Rationale |

| IUPAC Name | 4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-amine | Based on standard chemical nomenclature. |

| Molecular Formula | C₉H₉N₃S | Derived from the chemical structure. |

| Molecular Weight | 191.26 g/mol | Identical to its isomer, 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole.[1] |

| Appearance | Typically a solid (e.g., white to off-white powder). | Users should refer to the supplier's Certificate of Analysis (CoA) for specific lot details. |

| Purity (Typical) | >98% (via HPLC) | A high degree of purity is essential for reliable experimental results.[2] |

Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent with exceptional solvating power for a wide range of organic and inorganic chemicals.[3] Its use is ubiquitous in drug discovery and biological research for several key reasons:

-

High Solubilizing Capacity: It can dissolve many water-insoluble compounds at high concentrations, allowing for the creation of concentrated stock solutions.

-

Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, facilitating the dilution of stock solutions to final working concentrations.

-

Stability: DMSO is stable under neutral, acidic, and alkaline conditions at temperatures up to 100°C, ensuring the integrity of the dissolved compound during preparation and storage.[3]

Causality Behind Experimental Choices: Despite its advantages, DMSO can be toxic to cells, typically at concentrations above 0.5%–1.0% (v/v).[1] Therefore, protocols must be designed to minimize the final DMSO concentration in the assay medium.[4] It is best practice to prepare a highly concentrated stock solution (e.g., 10 mM) so that the volume added to the final assay is negligible.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

Required Materials and Equipment

-

2-Amino-4-methyl-5-(3-pyridyl)thiazole powder (purity ≥98%)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich D8418)[3]

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Sterile, low-retention pipette tips and calibrated micropipettes

-

Vortex mixer

-

Water bath sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Step-by-Step Methodology

Step 1: Mass Calculation

The fundamental relationship for this calculation is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .

-

Target Concentration: 10 mM = 0.010 mol/L

-

Target Volume: 1 mL = 0.001 L

-

Molecular Weight (MW): 191.26 g/mol [1]

Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 191.26 g/mol × 1000 mg/g = 1.91 mg

Step 2: Weighing the Compound

-

Place a sterile microcentrifuge tube on the analytical balance and tare the scale to zero.

-

Carefully weigh out approximately 1.91 mg of 2-Amino-4-methyl-5-(3-pyridyl)thiazole powder directly into the tube.

-

Expert Insight: Weighing small masses can be challenging. For improved accuracy, it is acceptable to weigh a larger mass (e.g., 10 mg) and adjust the DMSO volume accordingly (e.g., add 5.23 mL for 10 mg to achieve a 10 mM solution).

-

Step 3: Dissolution

-

Add 1.0 mL of high-purity DMSO to the microcentrifuge tube containing the weighed compound.

-

Close the tube tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

-

Troubleshooting: If the compound does not dissolve completely with vortexing, sonicate the tube in a room temperature water bath for 5-10 minutes or warm gently to 37°C. Be cautious, as heat can degrade some compounds.

Step 4: Aliquoting and Storage

-

To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[1]

-

Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization: Stock Solution Preparation Workflow

Caption: A flowchart of the key steps for preparing a validated stock solution.

Quality Control and Validation: A Self-Validating System

Trustworthiness in research data begins with well-characterized reagents. The following QC steps are recommended to validate the integrity of the prepared stock solution.

-

Concentration Verification (Optional but Recommended): Use UV-Vis spectrophotometry to estimate the concentration. This requires determining the molar extinction coefficient of the compound in DMSO at its λ_max. The measured absorbance can then be used with the Beer-Lambert law to confirm the concentration is within an acceptable range (e.g., ±10%) of the target. Spectrophotometry is an effective QC tool for small molecules.

-

Purity Assessment: The supplier's CoA should provide initial purity data. If there are concerns about stability or degradation, the purity of the stock solution can be re-assessed using High-Performance Liquid Chromatography (HPLC).

-

Appearance Check: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or color change. If precipitates are observed, the solution may need to be gently warmed or sonicated to redissolve the compound. If it does not redissolve, it should be discarded.

Various GMP-certified services are available for comprehensive quality control testing of small molecules, covering aspects like assay, impurities, and physical determinations.

Stability, Storage, and Handling

Proper storage is crucial to maintain the long-term efficacy of the compound.

Data Presentation: Table 2: Recommended Storage and Handling Guidelines

| Form | Temperature | Duration | Key Considerations |

| Solid Powder | -20°C | ≥ 3 years | Keep in a tightly sealed container in a dry, dark place.[1] |

| In DMSO | -20°C | ~1 month | Suitable for short to medium-term storage.[1] |

| In DMSO | -80°C | ≥ 6 months | Recommended for long-term storage to maximize stability.[1] |

Key Handling Procedures:

-

Avoid Freeze-Thaw Cycles: Repeated temperature fluctuations can lead to compound degradation and solvent hydration, potentially causing precipitation. Aliquoting is the most effective strategy to mitigate this.[1]

-

Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous grade DMSO and minimize the time containers are open to the atmosphere. Moisture can reduce compound solubility and promote degradation.[4]

-

Safety: Handle 2-Amino-4-methyl-5-(3-pyridyl)thiazole and DMSO in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

Protocol for Serial Dilution and Working Solutions

To prevent the compound from precipitating out of solution when added to an aqueous medium, it is best to perform initial serial dilutions in pure DMSO before the final dilution into the assay buffer or cell culture medium.[4]

Mandatory Visualization: Serial Dilution Workflow

Caption: Workflow for creating working solutions from a concentrated DMSO stock.

Example Dilution for a Cell-Based Assay:

-

Objective: Prepare a final working concentration of 10 µM in a cell culture well with a final DMSO concentration of 0.1%.

-

Prepare an Intermediate Stock: Dilute the 10 mM stock solution 1:10 in pure DMSO to create a 1 mM intermediate stock.

-

Prepare Final Working Solution: Add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium. This creates a 1 µM working solution with 0.1% DMSO.

-

Expert Insight: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the compound treatment (e.g., 0.1% DMSO).[1]

-

References

-

PubChem. (n.d.). 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole. National Center for Biotechnology Information. [Link]

-

Kymos. (2025, August 12). Quality control of small molecules. [Link]

-

Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Department of Environmental Health & Safety. [Link]

-

HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. [Link]

-

MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

Sources

- 1. 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole | C9H9N3S | CID 20145003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole 97 2002-04-2 [sigmaaldrich.com]

- 4. 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole 97 2002-04-2 [sigmaaldrich.com]

Recrystallization techniques for 2-Amino-4-methyl-5-(3-pyridyl)thiazole purification

Executive Summary

This guide details the purification protocols for 2-Amino-4-methyl-5-(3-pyridyl)thiazole , a critical heterocyclic intermediate often synthesized via the Hantzsch thiazole condensation of 3-(bromoacetyl)pyridine and thiourea.[1][2] While chromatographic separation (silica gel) is effective, it is often non-scalable and cost-prohibitive for multi-gram to kilogram batches.[1][2][3]

We present two scalable crystallization methodologies:

-

Thermal Recrystallization (Method A): Utilizes a binary Ethanol/Water system, exploiting the steep solubility curve of the thiazole scaffold.[1][3]

-

Acid-Base Swing Precipitation (Method B): Leverages the basicity of the pyridine nitrogen to chemically separate the target from non-basic synthetic byproducts (tars, unreacted alpha-haloketones).[1][2][3]

Key Performance Indicators (KPIs):

-

Target Purity: >98.5% (HPLC, area %)

-

Appearance: Pale yellow to off-white crystalline solid.[4][1][3]

Physicochemical Profile & Solubility Logic

Understanding the solute is the prerequisite for successful isolation.[3] The molecule contains three distinct functional domains that dictate its solubility:

-

2-Amino Thiazole Core: Weakly basic; capable of hydrogen bonding (donor/acceptor).[1][2][3]

-

3-Pyridyl Substituent: Significantly basic (pKa ~5.2); protonatable in dilute mineral acids.[1][2][3]

-

Hydrophobic Domain: The aromatic rings provide lipophilicity, limiting water solubility at neutral pH.[1][3]

Solubility Matrix

| Solvent | Solubility (Cold) | Solubility (Hot) | Role in Protocol |

| Ethanol (95%) | Low to Moderate | High | Primary Solvent |

| Water | Insoluble (pH 7) | Insoluble | Anti-solvent |

| Dilute HCl (1N) | High (Soluble salt) | High | Dissolution Medium (Method B)[4][1][2][3] |

| Ethyl Acetate | Moderate | High | Alternative Solvent |

| Hexanes | Insoluble | Insoluble | Anti-solvent |

| DMF/DMSO | High | High | Avoid (High boiling point) |

Protocol A: Thermal Recrystallization (Ethanol/Water)[2][3][5]

Best For: Removal of trace inorganic salts and polar organic impurities.[1][3] Scale: 1 g to 1 kg.

Materials

-

Crude Product: 2-Amino-4-methyl-5-(3-pyridyl)thiazole.[1][2][3]

-

Clarifying Agent: Activated Charcoal (Norit or Darco), if the crude is dark.[1][2][3]

Step-by-Step Methodology

-

Dissolution:

-

Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: If the solid does not dissolve completely after 10 minutes at reflux, add more ethanol in small aliquots (1 mL/g) until a clear solution is obtained.

-

-

Decolorization (Optional but Recommended):

-

Hot Filtration:

-

Nucleation & Growth:

-

Reheat the filtrate to reflux to ensure all solids are redissolved.[1][3]

-

Remove from heat and allow to cool slowly to room temperature (20–25°C) over 1–2 hours. Stirring should be gentle to encourage crystal growth rather than powder formation.[1][3]

-

Anti-Solvent Addition: If crystallization is sluggish, add warm Water dropwise until a faint turbidity persists, then let cool.[3][7]

-

-

Terminal Cooling:

-

Place the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

-

-

Isolation:

Protocol B: Acid-Base Swing Precipitation (Chemical Purification)

Best For: Crude material contaminated with non-basic tars, polymers, or unreacted neutral starting materials.[3] This method is chemically specific to the pyridine/thiazole basicity.[1][3]

Step-by-Step Methodology

-

Acid Extraction:

-

Filtration of Impurities:

-

Controlled Precipitation:

-

Digestion:

-

Stir the slurry for 30 minutes to ensure the precipitate is not amorphous (oiling out) but crystalline.

-

-

Isolation:

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

Caption: Decision matrix and process flow for the purification of aminothiazole derivatives. Method selection depends on the impurity profile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or concentration too high.[1][2][3] | Re-heat to dissolve.[1][3][5][11] Add a seed crystal at the cloud point.[1][3] Cool more slowly. |

| Low Yield | Too much solvent used or product is too soluble.[4][1][3][11] | Concentrate the mother liquor by rotary evaporation and cool again.[1][3] Add water (anti-solvent).[1][2][3] |

| Colored Impurities | Oxidation products or polymeric residues.[4][1][3] | Repeat the charcoal treatment step.[1][3] Ensure charcoal is removed completely by filtering through Celite.[1][3] |

| Insoluble Material | Inorganic salts (NaBr, NaCl) from synthesis.[1][2][3] | These should be removed during the hot filtration step (Method A) or the acid filtration step (Method B).[1][2][3] |

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

-

HPLC: C18 Column, Acetonitrile/Water gradient (0.1% TFA). Target purity >98.5%.

-

1H NMR (DMSO-d6):

-

Melting Point: Expect a sharp range (e.g., 188–192°C, dependent on exact polymorph).[1][6][3]

References

-

Organic Syntheses. (1939).[1][2] 2-Amino-4-methylthiazole.[4][1][2][12][13][14] Org.[1][3][5][9][15] Synth. 19, 10; Coll. Vol. 2, 31. Retrieved from [Link]

-

MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents.[1][2] Molecules.[1][3][5][7][8][9][10][11][15][16][17] Retrieved from [Link][1][2][3][14]

-

PubChem. (2021).[1][2][3] N-[4-methyl-5-(2-pyridin-3-yl-1,3-oxazol-5-yl)-1,3-thiazol-2-yl]acetamide Compound Summary. Retrieved from [Link][1][2][3]

-

IUCr Journals. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate.[1][2][14] Retrieved from [Link]

Sources

- 1. N-[4-methyl-5-(2-pyridin-3-yl-1,3-oxazol-5-yl)-1,3-thiazol-2-yl]acetamide | C14H12N4O2S | CID 71461240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-METHYL-4,5,6,7-TETRAHYDRO[1,3]THIAZOLO[5,4-C]PYRIDIN-2-AMINE | 17899-48-8 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. reddit.com [reddit.com]

- 12. CAS 690642-84-3: 5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-me… [cymitquimica.com]

- 13. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 14. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine | C4H8N2S | CID 135477871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole